molecular formula C22H13N3O3 B2919582 N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide CAS No. 955299-46-4

N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

Cat. No. B2919582
CAS RN: 955299-46-4
M. Wt: 367.364
InChI Key: QUXJZHLEYMYSBI-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide, commonly known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of compounds known as N-substituted benzamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Scientific Research Applications

Anticancer Applications

N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide and related compounds have been explored for their potential in cancer treatment. For instance, the related compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a small molecule histone deacetylase (HDAC) inhibitor with significant antitumor activity in vivo. It selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and cell-cycle arrest, and has entered clinical trials for cancer treatment (Zhou et al., 2008).

Antiepileptic Activity

Some derivatives of N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide exhibit promising antiepileptic activity. A study synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, which were evaluated for antiepileptic effects. The results indicated that certain compounds significantly increased seizure latency times in mice, similar to the effects of thalidomide (Asadollahi et al., 2019).

Sensor Applications

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally similar, have been used in the development of colorimetric sensors. One such compound exhibited a drastic color transition in response to fluoride ions, indicating its potential as a fluoride ion sensor in solution (Younes et al., 2020).

Antitubercular Activity

Derivatives of N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide have been synthesized and evaluated for antitubercular activity. A study developed a series of novel derivatives with significant activity against Mycobacterium tuberculosis, showing promise as potential antitubercular drugs (Nimbalkar et al., 2018).

properties

IUPAC Name

N-(4-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O3/c23-13-14-5-9-16(10-6-14)24-20(26)15-7-11-17(12-8-15)25-21(27)18-3-1-2-4-19(18)22(25)28/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXJZHLEYMYSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

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